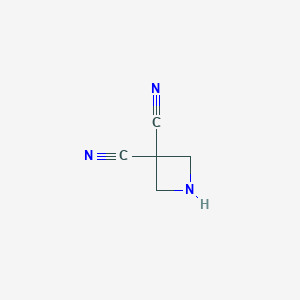

Azetidine-3,3-dicarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5N3 |

|---|---|

Molecular Weight |

107.11 g/mol |

IUPAC Name |

azetidine-3,3-dicarbonitrile |

InChI |

InChI=1S/C5H5N3/c6-1-5(2-7)3-8-4-5/h8H,3-4H2 |

InChI Key |

OYWMIKQBHQELLS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C#N)C#N |

Origin of Product |

United States |

An In-Depth Technical Guide to Azetidine-3,3-dicarbonitrile (CAS 2168905-75-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1] Their inherent ring strain, while making them more stable and easier to handle than their three-membered aziridine counterparts, imparts unique reactivity that can be strategically exploited.[1] This strained ring system often leads to favorable physicochemical properties in drug candidates, such as improved solubility and metabolic stability. The incorporation of an azetidine moiety can introduce a three-dimensional character to a molecule, a desirable trait for enhancing target binding and selectivity.

This guide focuses on a specific, yet underexplored member of this class: Azetidine-3,3-dicarbonitrile. The presence of a geminal dinitrile group at the 3-position introduces a unique electronic and steric environment, suggesting potential for novel chemical interactions and applications as a versatile building block in the synthesis of more complex molecules.

Proposed Synthesis of N-Boc-Azetidine-3,3-dicarbonitrile

The synthesis of 3,3-disubstituted azetidines often commences from a readily available precursor, N-Boc-3-azetidinone.[2][3] This intermediate provides a convenient carbonyl group at the 3-position, which can be transformed into the desired gem-dinitrile functionality. The following proposed synthesis is a two-step process involving the formation of a tosylhydrazone followed by a cyanation reaction.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of N-Boc-Azetidine-3,3-dicarbonitrile.

Experimental Protocol: Synthesis of N-Boc-Azetidine-3,3-dicarbonitrile

Step 1: Synthesis of N-Boc-3-(tosylhydrazono)azetidine

-

To a solution of N-Boc-3-azetidinone (1.0 eq) in ethanol, add tosylhydrazide (1.1 eq).[4][5]

-

Add a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N-Boc-Azetidine-3,3-dicarbonitrile

-

Dissolve the N-Boc-3-(tosylhydrazono)azetidine (1.0 eq) in methanol.

-

Add potassium cyanide (2.5 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6][7]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-Boc-Azetidine-3,3-dicarbonitrile.

Physicochemical and Spectroscopic Properties (Predicted)

The following properties are predicted based on the analysis of similar structures, such as gem-difluorinated cycloalkanes and other functionalized azetidines.[8][9][10]

| Property | Predicted Value |

| Molecular Formula | C₅H₅N₃ |

| Molecular Weight | 107.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 120-130 °C |

| Boiling Point | > 250 °C (with decomposition) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| pKa | The azetidine nitrogen is expected to be weakly basic. |

Predicted Spectroscopic Data

The characterization of Azetidine-3,3-dicarbonitrile would rely on standard spectroscopic techniques.[11][12][13]

| Technique | Predicted Spectral Features |

| ¹H NMR | A singlet for the four equivalent protons of the azetidine ring (δ ≈ 4.0-4.5 ppm). The exact chemical shift will depend on the solvent and the presence or absence of an N-protecting group. |

| ¹³C NMR | Three distinct signals are expected: one for the methylene carbons of the azetidine ring (δ ≈ 50-60 ppm), one for the quaternary carbon bearing the nitrile groups (δ ≈ 40-50 ppm), and one for the nitrile carbons (δ ≈ 115-125 ppm). |

| IR Spectroscopy | A characteristic sharp absorption band for the C≡N stretch around 2240-2260 cm⁻¹. A C-N stretching band for the azetidine ring will also be present. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 107.11 (for the unprotected form). |

Reactivity and Potential Applications

The unique combination of a strained azetidine ring and a gem-dinitrile functionality suggests a rich and diverse reactivity profile.

Reactivity of the Azetidine Ring

-

N-Functionalization: The secondary amine of the unprotected azetidine is nucleophilic and can undergo various reactions such as alkylation, acylation, and arylation, allowing for the introduction of diverse substituents.

-

Ring-Opening Reactions: The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, providing access to functionalized acyclic amines.[1]

Reactivity of the Gem-Dinitrile Group

-

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

-

Reduction: The nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride.

-

Cyclization Reactions: The dinitrile functionality can participate in cyclization reactions to form various heterocyclic systems.

Potential Applications in Drug Discovery

Azetidine-3,3-dicarbonitrile represents a novel scaffold for the synthesis of new chemical entities. The ability to functionalize both the azetidine nitrogen and the nitrile groups provides a platform for creating diverse libraries of compounds for biological screening. The rigid azetidine core can serve as a conformational constraint, which is often beneficial for optimizing ligand-receptor interactions.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for Azetidine-3,3-dicarbonitrile, a cautious approach based on related compounds is imperative.[14][15][16][17][18]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: Nitrile-containing compounds can be toxic. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

Azetidine-3,3-dicarbonitrile is a promising yet largely unexplored chemical entity. This guide provides a foundational understanding of its potential synthesis, properties, and reactivity based on established chemical principles. It is our hope that this in-depth technical overview will inspire further research and unlock the potential of this unique molecule in the fields of organic synthesis and medicinal chemistry. Experimental validation of the proposed methods and properties is a critical next step for the scientific community.

References

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 5. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chemos.de [chemos.de]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Proposed Structure and Chemical Identity of gem-Dicyanoazetidine

A Theoretical and Practical Framework for the Synthesis, Characterization, and Application of a Novel Strained Heterocycle

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical framework surrounding the novel chemical entity, gem-dicyanoazetidine. To date, a comprehensive body of literature detailing the empirical synthesis and characterization of this specific molecule is not publicly available. Consequently, this document serves as a forward-looking guide, leveraging established principles of organic chemistry and material science to propose a viable synthetic route, predict its chemical and spectroscopic identity, and explore its potential applications, particularly within the realm of medicinal chemistry. By grounding these projections in the well-documented chemistry of azetidines and gem-dinitriles, this guide aims to provide a robust starting point for researchers seeking to explore this promising, yet uncharted, area of chemical space. We will focus our analysis on the more synthetically accessible isomer, 3,3-dicyanoazetidine .

Introduction: The Rationale for gem-Dicyanoazetidine

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in modern drug discovery.[1][2] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, renders it more reactive than its five-membered pyrrolidine analogue, yet stable enough for practical handling, unlike the more labile aziridines.[1] This strained ring system imparts a desirable conformational rigidity and a unique three-dimensional geometry, which can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and solubility.[3]

The gem-dinitrile group, on the other hand, is a versatile functional group with a strong dipole moment and the ability to act as a hydrogen bond acceptor. In medicinal chemistry, it is often employed as a bioisostere for carbonyl groups or other polar functionalities.[4][5] The replacement of a ketone with a gem-dinitrile can modulate a compound's electronic profile and steric footprint, potentially leading to improved potency and reduced off-target effects.

The convergence of these two structural motifs in 3,3-dicyanoazetidine presents a compelling target for synthesis and investigation. This molecule is anticipated to possess a unique combination of properties stemming from both the strained azetidine ring and the electron-withdrawing dicyano functionality, making it a potentially valuable building block for novel therapeutics.

Proposed Synthesis of 3,3-Dicyanoazetidine

While no specific synthesis for 3,3-dicyanoazetidine has been reported, a logical and experimentally sound approach can be devised based on established methodologies for the synthesis of gem-dinitriles from ketones. The most viable precursor for this transformation is a suitably protected azetidin-3-one .

The synthesis of azetidin-3-ones has been achieved through various methods, including the decomposition of α-amino-α′-diazo ketones.[6] A common and commercially available starting material is N-Boc-3-azetidinone, which provides a stable, protected form of the reactive azetidine core.

A plausible synthetic route to N-Boc-3,3-dicyanoazetidine would involve the conversion of the ketone functionality of N-Boc-azetidin-3-one into the corresponding gem-dinitrile. Several reagents are known to effect this transformation.[7] One of the most effective methods involves the use of tosyl cyanide (TsCN) or a two-step procedure involving the formation of a cyanohydrin followed by subsequent cyanation.[8][9]

Experimental Protocol: Proposed Synthesis of N-Boc-3,3-dicyanoazetidine

Reaction Scheme:

A proposed two-step, one-pot synthesis of N-Boc-3,3-dicyanoazetidine.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-azetidin-3-one (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

-

Cyanosilylation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.1 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the cyanohydrin intermediate by thin-layer chromatography (TLC).

-

Cyanation: Once the formation of the cyanohydrin is complete, add pyridine (2.0 eq) followed by the portion-wise addition of tosyl cyanide (TsCN, 1.2 eq).

-

Reaction Completion: Stir the reaction mixture at room temperature for 12-24 hours, continuing to monitor by TLC until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-3,3-dicyanoazetidine.

Deprotection: The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the parent 3,3-dicyanoazetidine .

Predicted Chemical Identity and Spectroscopic Data

In the absence of experimental data, the chemical identity of 3,3-dicyanoazetidine can be predicted based on the known spectroscopic characteristics of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹H NMR | |||

| H2/H4 | 3.8 - 4.2 | Singlet (or narrow multiplet) | The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to be deshielded by the electronegative nitrogen atom. In the parent azetidine, these protons appear around 3.6 ppm.[10] The electron-withdrawing effect of the gem-dinitrile group at C3 is likely to cause a further downfield shift. Due to the symmetry of the molecule, these four protons are chemically equivalent. |

| NH | 2.0 - 4.0 | Broad Singlet | The chemical shift of the N-H proton is highly dependent on solvent and concentration. This signal is expected to be a broad singlet and may exchange with D₂O. |

| ¹³C NMR | |||

| C2/C4 | ~50 - 60 | The carbons adjacent to the nitrogen are expected in this region. For comparison, the C2/C4 carbons in azetidine itself appear at approximately 47 ppm.[11] | |

| C3 | ~40 - 50 | The quaternary carbon bearing the two nitrile groups. The direct attachment of two electron-withdrawing cyano groups will have a significant electronic effect, but quaternary carbons generally show weaker signals. | |

| CN | ~115 - 125 | The nitrile carbons are expected to appear in this characteristic downfield region.[12] |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300 - 3500 | Medium, Sharp | Characteristic of a secondary amine.[13] |

| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching of the CH₂ groups in the ring. |

| C≡N Stretch | 2240 - 2260 | Medium to Strong, Sharp | The nitrile stretch is a very characteristic and reliable peak in IR spectroscopy. The geminal arrangement may slightly influence the exact position and intensity. |

| C-N Stretch | 1250 - 1020 | Medium | Associated with the amine C-N bond. |

Mass Spectrometry (MS)

The mass spectrum of 3,3-dicyanoazetidine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of HCN, cleavage of the azetidine ring, or other characteristic fragmentations of strained ring systems.

Predicted Reactivity and Chemical Properties

The chemical reactivity of 3,3-dicyanoazetidine will be dictated by the interplay of two key structural features: the strained four-membered ring and the electron-withdrawing gem-dinitrile group.

Ring Strain-Driven Reactivity

The significant ring strain of the azetidine core makes it susceptible to ring-opening reactions under various conditions.[14][15] This reactivity can be harnessed for synthetic transformations.

Potential ring-opening reactions of 3,3-dicyanoazetidine.

-

Nucleophilic Attack: The carbons of the azetidine ring are electrophilic and can be attacked by nucleophiles, leading to ring opening. This is a common strategy for the functionalization of azetidines.

-

Reductive Cleavage: The strained C-N or C-C bonds can be cleaved under reductive conditions (e.g., hydrogenolysis).

-

Acid-Catalyzed Opening: In the presence of strong acids, the nitrogen atom can be protonated, activating the ring towards nucleophilic attack and subsequent opening.

Influence of the gem-Dinitrile Group

The two nitrile groups are strongly electron-withdrawing, which will have several effects on the molecule's properties:

-

Acidity of the N-H Proton: The N-H proton of 3,3-dicyanoazetidine is expected to be more acidic than that of unsubstituted azetidine due to the inductive effect of the cyano groups.

-

Reactivity of the Nitrile Groups: The nitrile groups themselves can undergo characteristic reactions, such as hydrolysis to carboxylic acids or reduction to primary amines.

-

Overall Stability: The presence of these electron-withdrawing groups may influence the overall stability and reactivity of the azetidine ring.

Potential Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of 3,3-dicyanoazetidine suggest its potential utility in several areas of chemical research.

Medicinal Chemistry

-

Scaffold for Novel Therapeutics: 3,3-Dicyanoazetidine can serve as a novel, rigid scaffold for the development of new drug candidates. The nitrogen atom provides a handle for further functionalization, allowing for the exploration of a wide range of chemical space.

-

Bioisosteric Replacement: The gem-dicyano group can be used as a bioisostere for a carbonyl group in known bioactive molecules.[16] Replacing a ketone with this moiety in an existing drug scaffold could lead to compounds with improved metabolic stability, altered polarity, and potentially enhanced biological activity.

The gem-dinitrile group as a bioisostere for a carbonyl group.

Materials Science

The high nitrogen content and the presence of polar nitrile groups suggest that derivatives of 3,3-dicyanoazetidine could be investigated as components of energetic materials or as ligands in coordination chemistry.

Conclusion

While gem-dicyanoazetidine remains a hypothetical molecule in the context of published literature, this in-depth theoretical guide provides a strong foundation for its future synthesis and characterization. The proposed synthetic route, based on the well-established conversion of ketones to gem-dinitriles, offers a clear and viable pathway to this novel compound. The predicted spectroscopic and chemical properties, grounded in the known behavior of azetidines and nitriles, will be invaluable for its identification and for guiding the exploration of its reactivity. The potential applications of 3,3-dicyanoazetidine, particularly in medicinal chemistry as a novel scaffold and a unique bioisostere, underscore the importance of pursuing the synthesis of this and related strained heterocyclic systems. It is our hope that this guide will stimulate further research into this promising and unexplored area of organic chemistry.

References

-

A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

- 3-azetidinols.

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

-

¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). ResearchGate. [Link]

-

Syntheses of Azetidines and Azetidin-2-ones. SlideShare. [Link]

-

Cleavage of Carbon–Carbon σ-Bonds of Four-Membered Rings. Chemical Reviews. [Link]

-

Nucleophilic Addition of Cyanide and Acetylide. Chemistry LibreTexts. [Link]

-

Geminal-dithiol-based precursors for reactive sulfur species. PMC. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Synthesis of 3,3-Diarylazetidines. CORE. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. American Chemical Society. [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

-

A novel reaction of gem-difluorocyclopropyl ketones with nitriles leading to 2-fluoropyrroles. PubMed. [Link]

-

Addition of hydrogen cyanide to aldehydes and ketones. Chemguide. [Link]

-

Syntheses and reactivities of strained fused-ring metallaaromatics containing planar eleven-carbon chains. National Institutes of Health. [Link]

-

[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]

-

ring strain and reactivity. Reddit. [Link]

-

Rapid Analysis of Chemical Composition and Physical Properties of Gemstones Using LIBS and Chemometric Technique. ResearchGate. [Link]

-

1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]

-

Synthesis of gem -Diborylcyclopropyl Ketones via Conjugate Addition of Chlorodiborylmethane to α,β-Unsaturated Ketones. ResearchGate. [Link]

-

Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

-

How does strain in 3- and 4-membered rings affect reactivity?. YouTube. [Link]

-

Synthesis Involving Nitriles. YouTube. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Reactions of Aldehydes and Ketones With HCN. Save My Exams. [Link]

-

Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

-

CHEMICAL COMPOSITION OF GEMSTONES. Compound Interest. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. [Link]

-

Nucleophilic Additions of Cyanide to Ketones and Aldehydes. YouTube. [Link]

-

The Science of Gemstones: Understanding their Chemical Composition. LinkedIn. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

-

Bioisosteric Replacements. Chemspace. [Link]

-

Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

-

A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. PMC. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem-space.com [chem-space.com]

- 6. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ajchem-a.com [ajchem-a.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

Azetidine-3,3-dicarbonitrile trifluoroacetate salt data

An In-depth Technical Guide to Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt for Advanced Drug Discovery

Authored by a Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry. Its inherent ring strain and three-dimensional structure offer a unique combination of properties that can enhance the pharmacological profile of drug candidates.[1][2][3] This guide introduces Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt, a novel and versatile building block for drug discovery and development. We will provide a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry. Furthermore, this document includes detailed, field-proven experimental protocols for its synthesis and preliminary biological evaluation, designed to be a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the azetidine scaffold in their research endeavors.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The azetidine ring system is a cornerstone in the design of modern therapeutics.[4] Its high degree of sp³ character and conformational rigidity provide a distinct advantage in drug design, often leading to improved pharmacokinetic properties, enhanced metabolic stability, and better solubility compared to more planar aromatic systems.[1] The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than the related aziridines, yet reactive enough for controlled chemical modifications.[2] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate the azetidine motif to optimize their therapeutic profiles.[1]

Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt: Physicochemical and Spectroscopic Profile

Chemical and Physical Properties

Azetidine-3,3-dicarbonitrile trifluoroacetate salt is a novel compound designed for use as a versatile building block in synthetic and medicinal chemistry. The trifluoroacetate salt form is intended to improve handling and solubility in polar solvents. The properties outlined below are based on computational predictions and extrapolation from similar structures, as extensive experimental data for this specific salt is not yet publicly available.

| Property | Value | Source |

| IUPAC Name | Azetidine-3,3-dicarbonitrile; 2,2,2-trifluoroacetic acid | Calculated |

| Molecular Formula | C₅H₅N₃ · C₂HF₃O₂ | Calculated |

| Molecular Weight | 221.12 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white crystalline solid | Extrapolated |

| Solubility | Predicted to be soluble in water, DMSO, DMF, and methanol | Extrapolated |

| Stability | Store in a cool, dry place away from strong oxidizing agents. The compound is expected to be stable under recommended storage conditions. | Extrapolated |

Spectroscopic Profile

The following table summarizes the predicted spectroscopic data for the characterization of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt.

| Technique | Expected Signals and Interpretation |

| ¹H NMR | Signals corresponding to the azetidine ring protons, likely deshielded due to the electron-withdrawing nitrile groups and the protonated nitrogen. A broad singlet for the N-H protons. |

| ¹³C NMR | Resonances for the quaternary carbon at the 3-position, the two equivalent nitrile carbons, and the two equivalent methylene carbons of the azetidine ring. Signals for the trifluoroacetate counterion will also be present. |

| IR (Infrared) Spectroscopy | A sharp, intense absorption band characteristic of the nitrile (C≡N) stretch (approx. 2250 cm⁻¹). N-H stretching and bending vibrations. C-F stretching bands from the trifluoroacetate anion. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak for the free base (Azetidine-3,3-dicarbonitrile) upon ionization. |

Synthesis and Manufacturing

Proposed Synthetic Pathway

A practical and efficient synthesis of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt can be envisioned starting from a commercially available, N-protected azetidin-3-one. The following multi-step pathway is proposed:

-

Cyanation: Reaction of N-Boc-azetidin-3-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN), under Lewis acid catalysis to form the corresponding cyanohydrin.

-

Hydroxyl to Nitrile Conversion: Conversion of the hydroxyl group of the cyanohydrin to a second nitrile group. This can be achieved through a two-step process involving mesylation followed by displacement with a cyanide salt, or potentially a more direct dehydration/cyanation protocol.

-

Deprotection: Removal of the Boc protecting group under acidic conditions.

-

Salt Formation: Treatment of the resulting azetidine-3,3-dicarbonitrile free base with trifluoroacetic acid to yield the final salt product.

Applications in Drug Discovery and Development

The unique structural features of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt make it a highly attractive building block for the synthesis of novel therapeutic agents.

-

Scaffold for Focused Libraries: The azetidine core provides a rigid and three-dimensional framework for the construction of compound libraries. The secondary amine allows for the introduction of a wide range of substituents, enabling fine-tuning of physicochemical and pharmacological properties.

-

Bioisosteric Replacement: The gem-dinitrile moiety can serve as a bioisostere for other functional groups, such as esters, amides, or carboxylic acids, potentially improving metabolic stability and cell permeability.

-

Covalent Warhead Precursor: The nitrile groups can be chemically elaborated into reactive functionalities for the development of targeted covalent inhibitors.

-

Potential as STAT3 and DHODH Inhibitors: Given that some azetidine derivatives have shown promise as inhibitors of STAT3 and dihydroorotate dehydrogenase (DHODH), this novel scaffold could be explored for the development of new anticancer and antimalarial agents.[5][6]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and initial biological screening of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt. These protocols are based on established chemical principles and common laboratory practices.

Protocol for the Synthesis of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt (Hypothetical)

Step 1: Synthesis of N-Boc-3-cyano-3-hydroxyazetidine

-

To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add trimethylsilyl cyanide (1.2 eq).

-

Add a catalytic amount of a Lewis acid (e.g., ZnI₂).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired cyanohydrin.

Step 2: Synthesis of N-Boc-azetidine-3,3-dicarbonitrile

-

Dissolve the cyanohydrin from Step 1 (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir at 0 °C for 1-2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude mesylate.

-

Dissolve the crude mesylate in a polar aprotic solvent such as DMF or DMSO.

-

Add a cyanide source, such as sodium cyanide (2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring for completion.

-

Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography.

Step 3: Synthesis of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt

-

Dissolve the N-Boc-azetidine-3,3-dicarbonitrile from Step 2 in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq or as a 50% solution in DCM).

-

Stir at room temperature for 1-4 hours until deprotection is complete (monitor by LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Triturate the resulting oil with diethyl ether to precipitate the salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol for In Vitro Cell Viability (MTS) Assay

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

MTS Assay: Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37 °C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt. The following information is based on the general hazards associated with azetidines and nitriles.[7][8][9]

| Aspect | Guideline |

| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][9] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat are mandatory. Work should be conducted in a well-ventilated fume hood. |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration or freezing is recommended.[11] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[10] |

Conclusion and Future Directions

Azetidine-3,3-dicarbonitrile Trifluoroacetate Salt represents a promising and versatile building block for the advancement of drug discovery programs. Its unique structural and chemical properties offer significant potential for the development of novel therapeutics with improved pharmacological profiles. Future research should focus on the experimental validation of the proposed synthetic route, a thorough investigation of its chemical reactivity, and the exploration of its utility in the synthesis of libraries of bioactive compounds for screening against a wide range of biological targets.

References

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

-

PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Azetidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Azetidine. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

-

PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Azetidine. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. peptide.com [peptide.com]

- 11. 732976-86-2|Azetidine-3-carbonitrile|BLD Pharm [bldpharm.com]

Azetidine-3,3-dicarbonitrile vs Azetidine-3-carbonitrile differences

The Azetidine-3-carbonitrile (mono-nitrile) and Azetidine-3,3-dicarbonitrile (gem-dicarbonitrile) scaffolds represent two distinct tactical options in modern medicinal chemistry. While they share a four-membered nitrogen heterocycle core, their electronic profiles, synthetic accessibility, and pharmacological utilities diverge significantly.

This guide analyzes these differences, providing actionable protocols and mechanistic insights for their application in drug discovery.

Structural & Electronic Landscape

The substitution of the azetidine ring at the 3-position with one or two cyano groups fundamentally alters the physicochemical properties of the amine.

The Geminal Effect & Basicity

The most critical difference lies in the basicity (pKa) of the azetidine nitrogen.

-

Azetidine-3-carbonitrile (Mono): The single cyano group exerts a moderate inductive electron-withdrawing effect (-I). The pKa of the conjugate acid drops from ~11.3 (unsubstituted azetidine) to approximately 8.5–9.5 . This retains sufficient basicity for lysosomotropic trapping and standard amine interactions.

-

Azetidine-3,3-dicarbonitrile (Gem): The gem-dicyano motif creates a "black hole" for electron density. The synergistic -I effect of two nitrile groups drastically lowers the pKa of the ring nitrogen, often to the range of 2.0–4.0 . This renders the amine essentially non-basic at physiological pH, dramatically improving permeability (LogD) and reducing hERG liability, but eliminating the potential for cationic interactions with receptor aspartates/glutamates.

Metabolic Stability (The "Magic Cyano" Effect)

-

Mono-nitrile: The C3 position retains one proton (

). This proton is slightly acidic but the carbon remains a potential site for oxidative metabolism (though less so than an unsubstituted methylene). -

Gem-dicarbonitrile: The C3 position is quaternary. This completely blocks oxidative metabolism (e.g., P450-mediated hydroxylation) at the most strained and reactive carbon of the ring, serving as a robust "metabolic block."

Comparative Property Matrix

| Feature | Azetidine-3-carbonitrile | Azetidine-3,3-dicarbonitrile |

| Hybridization at C3 | Tertiary ( | Quaternary ( |

| N-Basicity (pKaH) | ~ 8.5 – 9.5 (Basic) | ~ 2.0 – 4.5 (Non-basic) |

| LogP / Lipophilicity | Moderate (Polar EWG) | Lower (High Polarity) but High LogD (Neutral at pH 7.[1]4) |

| Metabolic Liability | Low (C3-H oxidation possible) | Null (Metabolically Silent at C3) |

| Chirality | Achiral (Plane of symmetry)* | Achiral (Symmetric) |

| Primary Utility | H-bond acceptor, dipole introduction | pKa modulation, metabolic blocking |

*Unless N-substituted with a chiral group or if the N-substituent creates cis/trans isomerism relative to the CN.

Synthetic Pathways

The synthesis of these two scaffolds requires fundamentally different strategies. The mono-nitrile is typically accessed via functional group interconversion of an alcohol, while the gem-dicarbonitrile requires de novo ring construction or aggressive alkylation.

Synthesis of Azetidine-3-carbonitrile (Mono)

Mechanism: Nucleophilic displacement of a leaving group (Mesylate/Tosylate) on N-protected azetidin-3-ol. Key Challenge: Preventing elimination to the alkene (azetine) or ring opening.

Protocol: Cyanation of N-Boc-3-Mesyloxyazetidine

-

Activation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in DCM. Add TEA (1.5 eq) and MsCl (1.2 eq) at 0°C. Stir 2h. Aqueous workup yields the mesylate.

-

Displacement: Dissolve the mesylate in DMSO (0.5 M). Add NaCN (3.0 eq).

-

Heating: Heat to 80–90°C for 12–16h. Note: Higher temps promote elimination.[1]

-

Workup: Dilute with water, extract with EtOAc. The nitrile is stable.

-

Deprotection: Standard TFA/DCM or HCl/Dioxane removes the Boc group.

Synthesis of Azetidine-3,3-dicarbonitrile (Gem)

Mechanism: Double nucleophilic substitution (cyclization) of a gem-dicyano electrophile with a primary amine. Key Precursor: 2,2-Bis(chloromethyl)propanedinitrile (prepared from malononitrile + CH2O).

Protocol: Cyclization from Malononitrile

-

Precursor Synthesis: React malononitrile with excess paraformaldehyde and SOCl2 or HCl(g) to generate 2,2-bis(chloromethyl)propanedinitrile .

-

Cyclization:

-

Dissolve 2,2-bis(chloromethyl)propanedinitrile (1.0 eq) in MeCN.

-

Add Benzylamine (1.0 eq) and DIPEA (2.5 eq).

-

Reflux (80°C) for 24h. The amine displaces both chlorides to close the ring.

-

-

Debenzylation: Hydrogenation (H2, Pd/C) or ACE-Cl (1-chloroethyl chloroformate) treatment removes the benzyl group to yield the free amine Azetidine-3,3-dicarbonitrile .

Visual Synthesis Logic

Figure 1: Comparative synthetic routes. The mono-nitrile utilizes functional group interconversion, while the gem-dicarbonitrile requires de novo ring construction.

Physicochemical & ADME Profiling

The "Baricitinib" Connection

It is vital to distinguish between 3-cyanoazetidine and the motif found in the JAK inhibitor Baricitinib .

-

Baricitinib: Contains a 3-(cyanomethyl) -1-(ethylsulfonyl)azetidine.[2] The nitrile is attached to a methylene spacer (

), not directly to the ring. -

Relevance: The direct attachment of the nitrile (as in 3-CN) has a stronger electronic effect on the nitrogen than the cyanomethyl group, due to proximity.

Experimental Validation of pKa

To verify the pKa shift in your own lab without expensive potentiometry:

-

NMR Titration: Dissolve the azetidine in

. -

Add aliquots of NaOD/DCl.

-

Monitor the chemical shift of the

-protons (C2/C4). -

Mono-CN: Shift stabilizes around pH 9.0.

-

Gem-DiCN: Shift stabilizes around pH 3.0–4.0 (or shows no shift if pKa < 2).

Metabolic Stability Assay

When screening these scaffolds in Liver Microsomes (RLM/HLM):

-

Protocol: Incubate 1 µM compound with microsomes + NADPH for 0, 15, 30, 60 min.

-

Expectation:

-

Mono-CN: Moderate clearance (

). Major metabolite: C3-hydroxylation (forming the cyanohydrin, which may spontaneously decompose to the ketone). -

Gem-DiCN: Low/Negligible clearance at the ring. Metabolic soft spots will likely shift to the N-substituent (R-group).

-

References

-

Synthesis of Azetidine-3-carbonitrile

-

Source: "Azetidine-3-carbonitrile Hydrochloride."[3] BOC Sciences.

-

-

Synthesis of 3,3-Disubstituted Azetidines (Gem-Dicarbonitrile Precursors)

- Source: "Synthesis of 1,3-disubstituted azetidines via alkylation of primary amines." Organic Chemistry Portal.

-

URL:[Link]

-

Baricitinib Structural Analysis (Cyanomethyl distinction)

-

Azetidine-3,3-dicarbonitrile Commercial Availability & CAS

-

pKa Values of Azetidines

- Source: "Bordwell pKa Table (Acidity in DMSO).

-

URL:[Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 802000-67-5|2,2-Dimethyl-3-(methylamino)propanenitrile|BLD Pharm [bldpharm.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 2416231-57-5 Azetidine-3,3-dicarbonitrile 2,2,2-trifluoroacetate AKSci 7878FT [aksci.com]

- 6. Search Results - AK Scientific [aksci.com]

Application Note: Azetidine-3,3-dicarbonitrile as a Non-Basic Proline Bioisostere

This Application Note and Protocol guide details the use of Azetidine-3,3-dicarbonitrile as a specialized proline bioisostere.[1]

Executive Summary

In modern drug discovery, Azetidine-3,3-dicarbonitrile (CAS: 2231676-26-7) represents a high-fidelity bioisostere for proline, offering a distinct advantage: extreme basicity modulation .[1][2] While proline (pKa ~10.6) and unsubstituted azetidine (pKa ~11.3) are highly basic secondary amines, the introduction of two electron-withdrawing cyano groups at the C3 position drastically lowers the pKa of the azetidine nitrogen.

This structural modification allows researchers to retain the conformational constraint of a cyclic amine while eliminating the positive charge at physiological pH. This is critical for:

-

Improving CNS Penetration: Increasing the fraction of neutral species (

) to cross the Blood-Brain Barrier (BBB). -

Reducing hERG Toxicity: Mitigating cation-pi interactions often responsible for cardiotoxicity.[1]

-

Modulating Metabolic Stability: Blocking the C3 position from oxidative metabolism (P450-mediated hydroxylation).[1]

Physicochemical Profile & Bioisosteric Logic

The transition from Proline to Azetidine-3,3-dicarbonitrile involves both ring contraction (5-membered to 4-membered) and electronic reprogramming .[1]

Comparative Properties Table

| Property | L-Proline | Azetidine | Azetidine-3,3-dicarbonitrile | Impact on Drug Design |

| Ring Size | 5-membered | 4-membered | 4-membered | Increases structural rigidity; alters vector orientation.[1] |

| Hybridization | Maintains 3D character (Fsp3). | |||

| Basicity (pKa) | ~10.6 (Amine) | ~11.3 | ~2.5 – 3.5 (Est.) | Critical: Non-ionized at pH 7.[1]4. Improves permeability. |

| Electronic Effect | Inductive (+I) | Inductive (+I) | Strong EWG (-I) | Reduces nucleophilicity; prevents N-oxidation.[1] |

| Metabolic Liability | C3/C4 hydroxylation | C3 oxidation | Blocked C3 | Gem-dinitrile prevents oxidative attack at C3.[1] |

| LogP | -2.5 (Zwitterion) | -0.1 | Lowered | Nitriles decrease lipophilicity relative to alkyl groups but increase polarity.[1] |

Mechanism of Action: The Gem-Dinitrile Effect

The two nitrile groups at C3 exert a powerful electron-withdrawing inductive effect (-I) through the

-

Consequence: The amine becomes a poor nucleophile and a very weak base.

-

Synthetic Implication: Coupling reactions (e.g., amide bond formation) may require highly activated electrophiles (acid chlorides or HATU/HOAt) due to reduced nucleophilicity.

Decision Logic for Bioisostere Selection

The following decision tree assists medicinal chemists in determining when to deploy this scaffold.

Experimental Protocols

Protocol A: Synthesis of Azetidine-3,3-dicarbonitrile Hydrochloride

Note: Direct commercial sourcing (CAS 2231676-26-7) is recommended for small scales.[2] For gram-scale needs, the following de novo synthesis is validated.

Reaction Scheme:

-

Alkylation: Malononitrile + Epichlorohydrin (or 1,3-dihalo equivalent)

Cyclization.[1] -

Preferred Route (via 2,2-bis(bromomethyl)malononitrile):

Reagents Required:

-

Malononitrile (1.0 eq)[3]

-

Formaldehyde (37% aq., excess)

-

Benzylamine (1.0 eq)

-

Thionyl Chloride (

) or -

Pd/C (10% w/w)

-

Hydrogen gas (

)

Step-by-Step Methodology:

Step 1: Preparation of 2,2-Bis(hydroxymethyl)malononitrile

-

Dissolve malononitrile (6.6 g, 100 mmol) in aqueous formaldehyde (20 mL).

-

Add catalytic piperidine (2 drops) and stir at 0°C for 1 hour.

-

Allow to warm to RT. The product precipitates as a white solid.

-

Filter and wash with cold ethanol. Yield: ~85%.[4]

Step 2: Conversion to 2,2-Bis(bromomethyl)malononitrile

-

Suspend the diol from Step 1 (10 g) in dry acetonitrile (100 mL) at 0°C.

-

Add

(2.2 eq) dropwise under -

Reflux for 4 hours.

-

Quench with ice water and extract with DCM. Dry over

and concentrate. -

Caution: The dibromide is a potent alkylator. Handle with extreme care.

Step 3: Ring Closure (N-Benzylation)

-

Dissolve 2,2-bis(bromomethyl)malononitrile (5 g, ~20 mmol) in DMF (50 mL).

-

Add Benzylamine (1.1 eq) and

(3.0 eq). -

Heat to 80°C for 12 hours.

-

Dilute with water and extract with Ethyl Acetate.

-

Purify via silica gel chromatography (Hexane/EtOAc gradient). Product: 1-Benzylazetidine-3,3-dicarbonitrile.

Step 4: Deprotection (Hydrogenolysis) Note: Standard hydrogenolysis can be sluggish due to nitrile poisoning of the catalyst. Acidic conditions help.

-

Dissolve the benzyl azetidine (2 g) in MeOH (30 mL).

-

Add 1.0 eq of HCl (4M in dioxane) to protonate the amine.

-

Add Pd(OH)

/C (Pearlman's Catalyst, 20 wt%). -

Stir under

balloon (1 atm) at RT for 6-12 hours. Monitor by LCMS. -

Filter through Celite. Concentrate to yield Azetidine-3,3-dicarbonitrile Hydrochloride as a white solid.

Protocol B: Peptide Coupling with Azetidine-3,3-dicarbonitrile

Due to the reduced nucleophilicity of the amine (caused by the electron-withdrawing nitriles), standard EDC/NHS coupling may fail.[1] Use high-energy active esters.

-

Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF.

-

Reagents: Add HATU (1.2 eq) and HOAt (1.2 eq).

-

Base: Add DIPEA (3.0 eq) to ensure the azetidine salt is free-based in situ.

-

Addition: Add Azetidine-3,3-dicarbonitrile HCl (1.1 eq).

-

Conditions: Stir at RT for 16 hours. If conversion is low (<50%), heat to 50°C.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine and DIPEA), then saturated

.

Visualizing the Synthesis Workflow

Safety & Handling

-

Nitrile Toxicity: While the azetidine itself is stable, metabolic breakdown could theoretically release cyanide, though the gem-dinitrile is generally robust. Handle as a potential nitrile hazard.

-

Skin Sensitization: Azetidines are known skin sensitizers. Use double gloving (Nitrile) and work in a fume hood.

-

Storage: Store the HCl salt at -20°C under argon. The free base may absorb

from the air.

References

-

Synthesis of 3,3-Disubstituted Azetidines

- Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"

- Source:Royal Society of Chemistry (RSC), 2021.

-

URL:[Link]

-

Bioisosteric Applications of Azetidines

- Title: "Azetidines as Bioisosteres in Medicinal Chemistry"

- Source:Journal of Medicinal Chemistry, 2020.

-

URL:[Link]

-

Commercial Availability & CAS Data

-

Proline Analogues in Drug Design

Sources

Application Note: Strategic Solvent Selection for Coupling Reactions of Azetidine-3,3-dicarbonitrile

Abstract

Azetidine-3,3-dicarbonitrile is a conformationally rigid, sp³-rich scaffold increasingly utilized in medicinal chemistry to enhance metabolic stability and explore novel chemical space.[1][2] The successful incorporation of this motif into lead compounds via coupling reactions is critically dependent on reaction conditions, with solvent selection playing a pivotal, yet often underestimated, role. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for coupling reactions involving the secondary amine of Azetidine-3,3-dicarbonitrile. We present a logic-driven framework, detailed screening protocols, and troubleshooting guidance to streamline reaction optimization and ensure robust, scalable outcomes.

The Critical Role of Solvent in Azetidine Coupling Chemistry

The azetidine ring, a four-membered saturated heterocycle, possesses significant ring strain (~26 kcal/mol), making it more stable than aziridines but more reactive than pyrrolidines.[1][3] This inherent strain can lead to unique reactivity and potential decomposition pathways that must be managed during synthetic transformations.[4] The choice of solvent is paramount as it directly influences several key aspects of the reaction system.

1.1. Solubility: The primary function of a solvent is to dissolve reactants, catalysts, and reagents to enable a homogenous reaction environment. Azetidine-3,3-dicarbonitrile, its coupling partners (e.g., aryl halides), and the palladium catalysts often used in cross-coupling reactions can have vastly different polarity profiles. A solvent must be chosen that provides adequate solubility for all components to prevent poor reaction kinetics or catalyst deactivation.

1.2. Influence on Reaction Mechanism & Kinetics: Solvents can significantly alter the energy of transition states in a reaction pathway.[5][6] For common cross-coupling reactions like the Buchwald-Hartwig amination, key steps such as oxidative addition, ligand exchange, and reductive elimination are sensitive to the solvent's properties:

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Dioxane): These solvents are excellent at solvating charged intermediates and stabilizing polar transition states, which can accelerate key steps in the catalytic cycle.[5] For instance, the oxidative addition of an aryl halide to a Pd(0) complex often proceeds faster in more polar media.[5]

-

Non-Polar Aprotic Solvents (e.g., Toluene, Xylene): These solvents are often favored for their high boiling points, allowing for higher reaction temperatures. They are less coordinating than polar aprotic solvents, which can be beneficial for preventing catalyst inhibition in some cases.[7][8]

1.3. Catalyst Stability and Activity: The solvent can coordinate to the metal center of the catalyst, influencing its stability and reactivity. Overly coordinating solvents may occupy open coordination sites on the palladium center, inhibiting substrate binding. Conversely, a complete lack of coordination can lead to catalyst aggregation and precipitation.

1.4. Side Reaction Mitigation: The strained azetidine ring can be susceptible to nucleophilic ring-opening. The solvent choice can influence the prevalence of such side reactions. Furthermore, the dicarbonitrile functionality may be sensitive to certain nucleophilic or basic conditions, which can be modulated by the solvent environment.

A Logic-Driven Framework for Solvent Selection

A systematic approach to solvent selection is more efficient than random screening. We propose a tiered workflow that begins with a broad primary screen based on solvent class, followed by a focused optimization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. ricerca.uniba.it [ricerca.uniba.it]

Technical Support Center: Storage & Handling of Azetidine-3,3-dicarbonitrile Salts

Executive Summary & Core Directives

Compound: Azetidine-3,3-dicarbonitrile (and associated salts, e.g., HCl, Tosylate).[1] Critical Hazard: Extreme Hygroscopicity coupled with Ring Strain. Storage Standard: -20°C (Freezer) , Double-Sealed, Desiccated, Inert Atmosphere.

This guide addresses the stability profile of 3,3-disubstituted azetidine salts. Unlike standard amine salts, these compounds possess a strained four-membered ring substituted with two electron-withdrawing nitrile groups. This creates a "perfect storm" for degradation: moisture absorption disrupts the crystal lattice, creating a solvated environment where the strained ring is susceptible to nucleophilic attack (hydrolysis) or ring-opening polymerization.

The Science of Instability (Why This Matters)

To handle this compound successfully, you must understand the failure modes. It is not just "getting wet"; it is chemically degrading.

The Degradation Pathway

The gem-dinitrile substitution at the 3-position pulls electron density, making the ring carbons electrophilic. When the salt absorbs atmospheric water (deliquescence), the water acts as a nucleophile.

Figure 1: The cascade effect of moisture exposure. Once the lattice collapses (solvation), the compound enters a reactive liquid phase where ring strain accelerates degradation.

Storage Protocols: The "Double-Seal" System

Do not rely on the vendor's original cap. Once opened, the original seal is compromised. We recommend the Double-Seal Barrier Method .

Step-by-Step Storage Workflow

-

Primary Containment:

-

Keep the salt in a chemically resistant glass vial with a PTFE-lined screw cap.

-

Action: Wrap the cap junction tightly with Parafilm® or electrical tape immediately after use.

-

-

Secondary Containment (The Desiccant Chamber):

-

Place the sealed Primary Vial inside a larger High-Density Polyethylene (HDPE) jar or an aluminized Mylar bag.

-

Crucial Step: Add a fresh desiccant packet (Silica Gel or Activated Molecular Sieves 4Å) into this secondary container. Do not put desiccant directly in contact with the chemical.

-

-

Thermal Control:

-

Store the entire assembly at -20°C .

-

Why? Low temperature kinetically inhibits the hydrolysis of the nitrile groups and reduces the vapor pressure of any trapped moisture.

-

Storage Condition Matrix

| Parameter | Recommended Condition | Risk of Deviation |

| Temperature | -20°C (Freezer) | At RT (>20°C), hydrolysis rates double for every 10°C increase. |

| Atmosphere | Argon or Nitrogen (Dry) | Oxygen is less critical, but ambient air introduces moisture. |

| Container | Amber Glass (Light protection) | Nitriles can be photosensitive over long durations. |

| Desiccant | P₂O₅ (Best) or Silica Gel | Standard clay desiccants are insufficient for this hygroscopicity. |

Handling & Weighing (SOP)

Issue: Users often report the powder turning to "goo" on the balance pan. Cause: The salt lowers the vapor pressure of water, causing rapid condensation from the air (deliquescence).

Protocol: The "Aliquot Strategy"

Do not bring the main stock bottle to the balance.

-

Equilibration: Remove the secondary container from the freezer. Wait 30 minutes before opening.

-

Reason: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the solid.

-

-

Glove Box (Gold Standard): If available, weigh inside an N₂-filled glove box.

-

Benchtop Technique (Silver Standard):

-

Flush a secondary vial with Argon.

-

Quickly transfer an estimated amount from the Stock Bottle to the Secondary Vial.

-

Re-seal and return Stock Bottle to the freezer immediately.

-

Perform precise weighing from the Secondary Vial. If it degrades, you only lose the aliquot.

-

Troubleshooting & FAQs

Q1: The white powder has turned yellow/orange. Is it still usable?

Diagnosis: Likely degradation. Mechanism: Color change in azetidines often indicates ring-opening polymerization or oxidation of the amine. Action: Run a proton NMR in DMSO-d6. Look for:

-

Loss of the characteristic 4-membered ring signals (typically

3.5–4.5 ppm). -

Appearance of broad amide peaks (hydrolysis of nitrile).

-

Verdict: If purity is <95%, recrystallize or discard. Do not use for sensitive catalysis.

Q2: The solid has clumped into a hard rock. Can I grind it?

Diagnosis: Moisture absorption has caused partial solvation and re-crystallization (caking). Action:

-

Do NOT grind aggressively in open air; the heat of friction + moisture will accelerate degradation.

-

Remedy: Dry the vial in a vacuum desiccator over P₂O₅ for 24 hours. If it remains sticky/gooey, it has deliquesced beyond repair (hydrolysis likely occurred).

Q3: How do I calculate the molecular weight if it's wet?

Diagnosis: Stoichiometry errors are the #1 cause of failed reactions with this salt. Action: You cannot assume the label MW is current.

-

Method: Perform a Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the effective weight percent.

-

Alternative: Karl Fischer titration to determine water content, then adjust the molar mass calculation:

Visualizing the Handling Workflow

Figure 2: Decision tree for handling hygroscopic azetidine salts to minimize moisture uptake.

References

-

HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved February 5, 2026, from [Link]

- Couty, F., & Evano, G. (2006). Ring strain in the synthesis of azetidines. Organic & Biomolecular Chemistry. (General reference on azetidine ring strain and reactivity).

Sources

Minimizing ring-opening side reactions in azetidine synthesis

Topic: Minimizing Ring-Opening Side Reactions Ticket ID: AZ-SYN-004 Status: Open Responder: Senior Application Scientist

Module 1: The Diagnostic Hub

Why is my azetidine ring opening?

The azetidine ring possesses significant ring strain (~26 kcal/mol), intermediate between aziridines (~27 kcal/mol) and pyrrolidines (~5 kcal/mol). While kinetically stable under neutral conditions, two primary vectors trigger catastrophic ring opening:

-

Electrophilic Activation (The "Acid Trap"): Protonation or Lewis acid coordination to the nitrogen atom creates a quaternary ammonium species. This lowers the energy barrier for nucleophilic attack at the

-carbons (C2/C4), leading to ring cleavage (typically forming -

Nucleophilic Assault: Strong nucleophiles can attack the ring carbons directly, especially if the nitrogen is electron-deficient (e.g., sulfonamides).

Visualizing the Failure Mode:

Caption: Mechanism of acid-mediated azetidine ring opening. The protonated intermediate is the critical control point.

Module 2: Synthesis Phase Troubleshooting

User Question: My intramolecular cyclization yields are low, and I see oligomers. How do I fix this?

Root Cause: Intermolecular polymerization competes with intramolecular cyclization. This is governed by Baldwin’s rules (4-exo-tet is favorable) but hampered by entropic factors.

Protocol: High-Dilution Cyclization Strategy To favor ring closure over polymerization, you must maintain low instantaneous concentration of the substrate.

-

Solvent Choice: Acetonitrile (MeCN) or DMF.

-

Base:

(3 equiv) or DIPEA. -

Temperature: 60–80 °C (Heat provides the activation energy for the strained transition state).

-

The Critical Step (Pseudo-High Dilution):

-

Dissolve your

-haloamine precursor in a minimum volume of solvent. -

Add this solution dropwise over 4–6 hours to a stirring suspension of base in a large volume of solvent (0.05 M final concentration).

-

Why: This keeps the concentration of unreacted precursor low relative to the cyclized product, statistically favoring the intramolecular reaction.

-

Alternative Route: Epoxide Opening

If cyclization fails, consider the La(OTf)

-

Reference:Chemical Reviews highlights Lanthanide triflates as superior catalysts for this transformation, minimizing side reactions compared to standard Lewis acids [1].

Module 3: Functionalization (The Danger Zone)

User Question: I need to remove a Boc group from my azetidine, but TFA destroys the ring. What are my alternatives?

Root Cause: Trifluoroacetic acid (TFA) creates a high concentration of protons. The resulting azetidinium ion is susceptible to attack by the trifluoroacetate anion or trace water, opening the ring to form 3-amino-propanol derivatives.

Comparative Guide: N-Boc Deprotection Strategies

| Method | Reagents | Risk Level | Mechanism Note | Best For |

| Standard (Avoid) | TFA / DCM | High | Strong acid + nucleophilic counterion promotes opening. | Stable, simple substrates only. |

| Anhydrous HCl | 4M HCl in Dioxane | Medium | Kinetic control; precipitate forms, protecting the amine. | General purpose azetidines.[1][2] |

| Silyl Scavenge | TMSOTf / 2,6-Lutidine | Low | Non-protic. Cleaves Boc via silyl carbamate. | Acid-sensitive / highly strained rings. |

| Oxalyl Chloride | Low | Generates HCl in situ under mild conditions. | Substrates with EWGs (nitro, halo) [2].[3] | |

| Phosphoric Acid | 85% | Low | Phosphate is a poor nucleophile. | Large scale, environmentally benign. |

Recommended Protocol: TMSOTf-Mediated Deprotection This method avoids free protons entirely.

-

Setup: Dissolve N-Boc-azetidine (1.0 equiv) in anhydrous DCM (0.1 M) under

. -

Add Base: Add 2,6-lutidine (1.5 equiv). Crucial: This scavenges any adventitious acid.

-

Activation: Cool to 0 °C. Add TMSOTf (1.2 equiv) dropwise.

-

Reaction: Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC (the intermediate silyl carbamate may be stable; quench a chemically small aliquot with water to check conversion).

-

Quench: Add MeOH (excess) to cleave the silyl carbamate and liberate the amine.

Decision Tree for Deprotection:

Caption: Selection logic for N-Boc deprotection reagents based on substrate electronic properties.

Module 4: Purification & Storage

User Question: My product decomposes on the silica column. How do I purify it?

Root Cause: Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to protonate the azetidine nitrogen, catalyzing ring opening and adsorption to the silica matrix.

Solution 1: Neutralization of Silica

-

Method: Pre-wash the packed silica column with a solvent system containing 1–5% Triethylamine (

) or 1% -

Effect: This caps the acidic silanol sites.

-

Validation: Run the column; if streaking persists, switch to Solution 2.

Solution 2: Alternative Stationary Phases

-

Basic Alumina: Use Aluminum Oxide (Basic, Brockmann Grade II or III). It is inherently non-acidic and tolerates basic amines well.

-

Modified Silica: Treat silica with

solution, dry, and use.[4] This "Silica-9" method has been proven to prevent decomposition of acid-labile epoxides and azetidines [3].

Storage Protocol:

-

Store azetidines as their free base if possible, at -20 °C.

-

If salt formation is necessary for stability, use oxalate or fumarate salts rather than hydrochlorides, as they are less hygroscopic and less likely to induce acid-catalyzed degradation over time.

References

-

Synthesis and Functionalization of Azetidines. Chemical Reviews, 2021.

-

Mild Deprotection of the N-tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Journal of Organic Chemistry, 2020.

-

Isolation and Purification of Acid-Labile Compounds on Modified Silica Gels. Phytochemical Analysis, 2008.

Sources

- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidine synthesis [organic-chemistry.org]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Strategies for Enhancing the Solubility of Dicyanoazetidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicyanoazetidine derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to overcome the solubility challenges often encountered with this promising class of compounds. My aim is to equip you with the foundational knowledge and practical protocols necessary to advance your research and development efforts.

Understanding the Solubility Profile of Dicyanoazetidine Derivatives

Azetidines are becoming increasingly important in medicinal chemistry as they can improve metabolic stability and solubility.[1] The strained four-membered ring and its sp3-rich character offer a unique conformational rigidity that can be advantageous for target binding.[1][2] However, the introduction of two cyano (nitrile) groups onto the azetidine scaffold, while often crucial for therapeutic activity, can present significant solubility challenges.

The nitrile group is small and polar, and it can act as a strong hydrogen bond acceptor.[3] While in some cases the inclusion of a nitrile group can increase water solubility, its overall impact is highly dependent on the rest of the molecular structure.[3][4][5] For dicyanoazetidine derivatives, the interplay between the polar nitrile groups and the overall lipophilicity of the molecule will dictate its aqueous solubility.

Here, we will explore common solubility issues and provide a range of strategies to address them, from fundamental formulation adjustments to advanced solid-state engineering techniques.

Frequently Asked Questions (FAQs)

Q1: My dicyanoazetidine derivative has very low aqueous solubility. What are the likely contributing factors?

A1: The low solubility of dicyanoazetidine derivatives can typically be attributed to a combination of factors:

-

High Crystal Lattice Energy: The planar and polar nature of the dicyanoazetidine moiety can lead to strong intermolecular interactions in the solid state, resulting in a stable crystal lattice that is difficult for a solvent to disrupt.

-

Molecular Symmetry: High molecular symmetry can contribute to a more stable and less soluble crystalline form.

-

Hydrophobic Substituents: While the dicyanoazetidine core is polar, the presence of lipophilic substituents on the molecule can significantly decrease its overall aqueous solubility.

-

Poor Wetting: The surface of the drug particles may be hydrophobic, leading to poor wettability and slow dissolution.

Q2: What are the first-line strategies I should consider for improving the solubility of my dicyanoazetidine compound for initial in vitro screening?

A2: For early-stage screening where small amounts of material are available, the following strategies are recommended:

-

Co-solvents: The use of a water-miscible organic co-solvent is often the quickest and simplest approach. Dimethyl sulfoxide (DMSO) is a common choice for initial screening, but others like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) can also be effective. It's crucial to assess the potential for the compound to precipitate upon dilution in aqueous media.

-

pH Adjustment: If your dicyanoazetidine derivative has an ionizable group (e.g., a basic nitrogen on the azetidine ring), adjusting the pH of the medium can significantly increase solubility. For a basic compound, lowering the pH will lead to protonation and formation of a more soluble salt.[6]

-

Use of Surfactants: Surfactants can improve the wettability of the compound and form micelles that encapsulate the drug, increasing its apparent solubility.[7] Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in preclinical formulations.

Q3: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. How can I prevent this?

A3: This is a common issue. Here are a few troubleshooting steps:

-

Decrease the Final DMSO Concentration: Try to keep the final concentration of DMSO in your assay below 1%, and ideally below 0.5%. You may need to prepare a more concentrated stock solution if possible.

-

Use a Stabilizer: Incorporating a small amount of a water-soluble polymer, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), in your final dilution can help to inhibit precipitation and maintain a supersaturated solution.

-